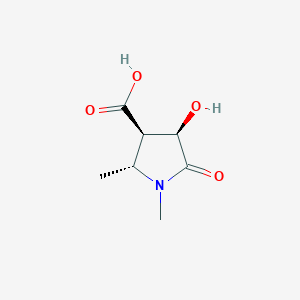
(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid, also known as homoproline or pipecolic acid, is a cyclic amino acid that is commonly found in naturally occurring peptides and proteins. It has a unique structure that makes it an important building block for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Electrogeneration of Hydroxyl Radicals
One application involves the study of hydroxyl radicals generated at synthetic boron-doped diamond electrodes, where compounds related to (2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid are used to detect these radicals. This research is crucial for understanding electrochemical processes and could impact environmental science and engineering (Marselli et al., 2003).
Synthesis and Structural Studies
In the realm of organic chemistry, studies have been conducted on the synthesis and structure of compounds structurally related to (2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid. For instance, research on the structure of the dimeric α-keto acid analogue of asparagine has provided insights into the chemical properties and reactivity of such compounds (Stephani & Meister, 1971).
Coordination Polymers and Photophysical Properties
The synthesis and investigation of lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids have been explored. These studies are vital for developing new materials with potential applications in photonics and electronics (Sivakumar et al., 2011).
Reaction Mechanisms and Product Synthesis
Research into the reaction mechanisms of dialkyl 2-butynoate with aniline and formaldehyde has led to the revision of product structures, contributing to the field of synthetic organic chemistry and enhancing our understanding of reaction pathways (Srikrishna et al., 2010).
Hydrogen-Bonding Motifs
The study of hydrogen-bonding motifs in molecular structures, particularly those involving carboxylic acid and pyridine functional groups, contributes to crystal engineering and the design of molecular materials with specific properties (Long et al., 2014).
Propiedades
IUPAC Name |
(2R,3R,4R)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-3-4(7(11)12)5(9)6(10)8(3)2/h3-5,9H,1-2H3,(H,11,12)/t3-,4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYHZGDPSAJBAK-UOWFLXDJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)N1C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C(=O)N1C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide](/img/structure/B2884875.png)

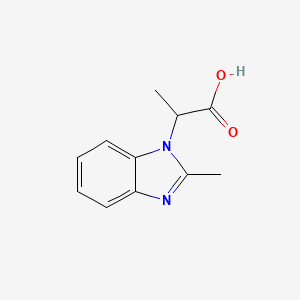
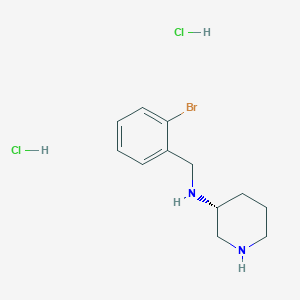

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2884885.png)
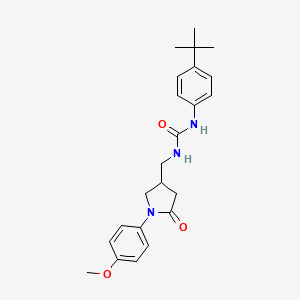
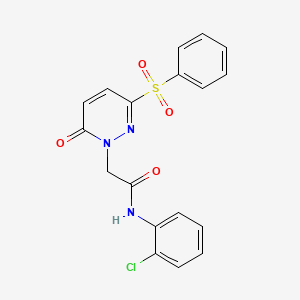
![methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2884891.png)
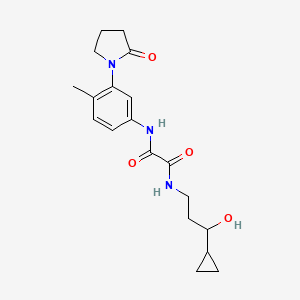
![(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2884894.png)
![8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2884895.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2884896.png)
